Diisopropyl disulfide

Description

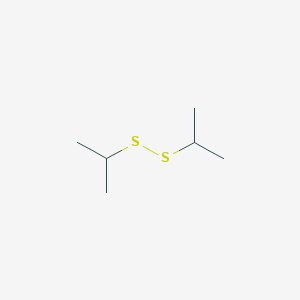

Structure

3D Structure

Properties

IUPAC Name |

2-(propan-2-yldisulfanyl)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14S2/c1-5(2)7-8-6(3)4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZAZXBXPKRULLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SSC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022216 | |

| Record name | Isopropyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless liquid with a sulfurous, oniony odour | |

| Record name | Diisopropyl disulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029578 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Diisopropyl disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/479/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

175.00 to 177.00 °C. @ 760.00 mm Hg | |

| Record name | Diisopropyl disulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029578 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly, very slightly soluble in water; soluble in alcohols and oils | |

| Record name | Diisopropyl disulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029578 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Diisopropyl disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/479/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.843-0.847 | |

| Record name | Diisopropyl disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/479/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4253-89-8 | |

| Record name | Diisopropyl disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4253-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diisopropyl disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004253898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diisopropyl disulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75123 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isopropyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIISOPROPYL DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BP550P623A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Diisopropyl disulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029578 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-69 °C | |

| Record name | Diisopropyl disulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029578 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Diisopropyl Disulfide: Chemical Properties and Hazards

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisopropyl disulfide, a volatile organosulfur compound, is recognized for its distinct aroma and has been identified in various natural sources. Beyond its role as a flavoring agent, this compound has garnered scientific interest for its potential biological activities, including antioxidant and anticancer properties. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis and analysis, metabolic pathways, and associated hazards. Detailed experimental protocols and quantitative data are presented to support researchers, scientists, and drug development professionals in their work with this compound.

Chemical and Physical Properties

This compound is a flammable, colorless to pale yellow liquid with a characteristic strong, sulfurous odor.[1][2][3] It is sparingly soluble in water but soluble in organic solvents such as alcohols and oils.[2][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 2-(propan-2-yldisulfanyl)propane | [2][5] |

| Synonyms | Isopropyl disulfide, Disulfide, bis(1-methylethyl) | [2][6] |

| CAS Number | 4253-89-8 | [1][2] |

| Molecular Formula | C₆H₁₄S₂ | [2][7] |

| Molecular Weight | 150.31 g/mol | [2][7][8] |

| Appearance | Colorless to light orange to yellow clear liquid | [1][2] |

| Odor | Sulfurous, oniony, meaty, cabbage-like | [2][6] |

| Boiling Point | 175-177 °C at 760 mmHg | [2][3][8] |

| Melting Point | -69 °C | [2][7][8] |

| Density | 0.943 g/mL at 25 °C | [3][8] |

| Vapor Density | 5.18 | [3] |

| Vapor Pressure | 1.4 ± 0.3 mmHg at 25°C | [9] |

| Flash Point | 18 °C (64.4 °F) | [1][3] |

| Refractive Index (n²⁰/D) | 1.4906 | [10] |

| Solubility | Very slightly soluble in water; soluble in alcohols and oils. | [2][4][11] |

| logP | 3.53 | [9][12] |

Synthesis and Analysis

Synthesis

The synthesis of symmetrical disulfides like this compound can be achieved through several methods, most commonly via the oxidation of the corresponding thiol (isopropyl mercaptan) or by the reaction of an isopropyl halide with a disulfide source.

Experimental Protocol: Synthesis via Oxidation of Isopropyl Mercaptan (General Procedure)

This protocol is adapted from general methods for the synthesis of symmetrical disulfides.

-

Materials: Isopropyl mercaptan, iodine, an organic solvent (e.g., ethanol or dichloromethane), and a mild base (e.g., triethylamine).

-

Procedure:

-

Dissolve isopropyl mercaptan in the chosen organic solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a solution of iodine in the same solvent dropwise to the stirred solution of the thiol. The disappearance of the iodine color indicates the progress of the reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction to completion using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude this compound by distillation.

-

Quantitative Analysis

Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the qualitative and quantitative analysis of volatile compounds like this compound.

Experimental Protocol: Quantitative Analysis by GC-MS

-

Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

-

Place a known amount of the sample (liquid or homogenized solid) into a headspace vial.

-

For solid samples, add a specific volume of deionized water.

-

Add sodium chloride to increase the ionic strength of the aqueous phase, which enhances the partitioning of volatile analytes into the headspace.

-

Seal the vial and place it in a heating block at a controlled temperature (e.g., 60 °C) to allow the analytes to equilibrate into the headspace.

-

Expose an SPME fiber to the headspace for a defined period to extract the volatile compounds.

-

Inject the fiber into the GC-MS for thermal desorption and analysis.

-

-

GC-MS Parameters:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: Typically 250 °C.

-

Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at 40°C and ramping up to 250°C.

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis, focusing on characteristic ions of this compound (e.g., m/z 150, 108, 43).

-

-

Biological Activity and Metabolism

This compound has demonstrated various biological activities, including antioxidant and anticancer effects, although much of the detailed mechanistic understanding is extrapolated from studies on its structural analog, diallyl disulfide (DADS).

Metabolism

In vivo studies in rats have shown that orally administered this compound undergoes extensive first-pass metabolism, primarily in the liver. The metabolic pathway involves both Phase I and Phase II enzymatic reactions.

-

Phase I Metabolism: Oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMO) lead to the formation of sulfoxides and sulfones.

-

Phase II Metabolism: The parent compound and its metabolites can be conjugated with glutathione (GSH) in a reaction catalyzed by glutathione S-transferases (GSTs).

Hypothesized Signaling Pathways

Based on studies of the analogous compound diallyl disulfide, this compound is hypothesized to exert its biological effects through the modulation of key signaling pathways.

-

Keap1-Nrf2 Pathway: Organosulfur compounds are known to activate the Keap1-Nrf2 pathway, a master regulator of the cellular antioxidant response. This leads to the transcription of antioxidant and phase II detoxification enzymes.

-

PI3K/Akt Pathway: Inhibition of the PI3K/Akt pathway, which is crucial for cell survival and proliferation, has been observed with diallyl disulfide and is a potential mechanism for the pro-apoptotic effects of this compound.

Hazards and Safety

This compound is a hazardous chemical that requires careful handling. It is highly flammable and can cause skin and serious eye irritation.

Table 2: Hazard Information for this compound

| Hazard | GHS Classification | Precautionary Statements | Reference(s) |

| Flammability | Flammable Liquid, Category 2 (H225) | P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking. P233: Keep container tightly closed. P240: Ground/bond container and receiving equipment. P241: Use explosion-proof electrical/ventilating/lighting equipment. P242: Use only non-sparking tools. P243: Take precautionary measures against static discharge. | [1][4] |

| Skin Corrosion/Irritation | Skin Irritation, Category 2 (H315) | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse. | [4] |

| Serious Eye Damage/Irritation | Eye Irritation, Category 2A (H319) | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. | [4] |

Table 3: Toxicological Data for this compound

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | >1,960 mg/kg | [2] |

| LD50 | Rabbit | Dermal | >2,020 mg/kg | [2] |

| LC50 | Rat | Inhalation (4h) | >3 mg/L | [2] |

Handling and Storage

-

Handling: Use in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat. Avoid contact with skin, eyes, and clothing. Keep away from ignition sources.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep in a flammables area.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms persist.

-

Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Get medical attention if irritation develops and persists.

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Disposal

Dispose of contents/container in accordance with local, regional, national, and international regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.

Conclusion

This compound is a versatile organosulfur compound with well-characterized chemical and physical properties. While its primary application has been in the flavor and fragrance industry, emerging research suggests a potential for this compound in the pharmaceutical and drug development sectors due to its biological activities. A thorough understanding of its synthesis, analytical methods, metabolism, and, importantly, its hazards is crucial for researchers and scientists working with this compound. The information and protocols provided in this technical guide are intended to serve as a valuable resource to facilitate safe and effective research and development involving this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. assets.greenbook.net [assets.greenbook.net]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 4253-89-8 | TCI AMERICA [tcichemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 7. prod.adv-bio.com [prod.adv-bio.com]

- 8. benchchem.com [benchchem.com]

- 9. Mutagenic and cytotoxic effectiveness of diisopropyl xanthogen polysulphide in human lymphocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DPPH Radical Scavenging Assay | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Organic Syntheses Procedure [orgsyn.org]

Synthesis of Diisopropyl Disulfide from Isopropyl Thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of diisopropyl disulfide from its precursor, isopropyl thiol (also known as 2-propanethiol). The primary and most direct method for this transformation is the oxidation of the thiol, a fundamental reaction in organic sulfur chemistry. This document details various oxidative protocols, presents quantitative data for comparison, and offers in-depth experimental methodologies.

Core Synthesis Pathway: Oxidation of Isopropyl Thiol

The synthesis of this compound from isopropyl thiol is achieved through an oxidative coupling reaction where two molecules of the thiol are joined by a disulfide bond (S-S). The general transformation is as follows:

2 R-SH → R-S-S-R + 2[H]

For the specific synthesis of this compound:

2 (CH₃)₂CHSH (Isopropyl Thiol) + [O] → (CH₃)₂CH-S-S-CH(CH₃)₂ (this compound) + H₂O

This oxidation can be accomplished using a variety of oxidizing agents, ranging from mild and selective to more powerful reagents. The choice of oxidant and reaction conditions can influence the reaction rate, yield, and purity of the final product.[1][2]

Caption: General reaction pathway for the synthesis of this compound.

Comparative Data on Oxidative Methods

While specific data for this compound synthesis is sparse in literature, the synthesis of analogous dialkyl disulfides, such as dipropyl disulfide, provides a strong comparative basis. The following table summarizes various methods applicable to this conversion.

| Method | Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) | Compound Synthesized |

| Iodine-Catalyzed Aerobic Oxidation | 1-Propanethiol | I₂, O₂ (aerobic) | Ethyl Acetate | 4 | >95% | Dipropyl Disulfide |

| Sulfoxide Oxidation | Benzyl Thiol | Dimethyl Sulfoxide, I₂ | None (neat) | ~2 | ~93% | Dibenzyl Disulfide[3] |

| Base-Catalyzed Air Oxidation | Methyl Mercaptan | NaOH, Air | Water/DMSD | 2.17 | 99.0% | Dimethyl Disulfide[4] |

| Phase Transfer Catalysis | 1-Bromopropane & Na₂S₂ | Na₂S·9H₂O, S₈, TBAB | Water/DCM | 0.5 - 1 | 92% | Dipropyl Disulfide[5][6] |

Note: Data is adapted from syntheses of similar dialkyl disulfides and serves as a reference for optimizing the synthesis of this compound.[5]

Detailed Experimental Protocols

The following protocols are adapted from established methods for the synthesis of dialkyl disulfides and are directly applicable for the preparation of this compound from isopropyl thiol.

Protocol 1: Iodine-Catalyzed Aerobic Oxidation

This method is efficient and proceeds under mild conditions, using iodine as a catalyst and atmospheric oxygen as the terminal oxidant.[7]

Materials:

-

Isopropyl thiol (2-propanethiol)

-

Iodine (I₂)

-

Ethyl Acetate

-

10% Aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser open to the air, add isopropyl thiol (1.0 equivalent).

-

Dissolve the thiol in ethyl acetate to a concentration of approximately 0.1-0.5 M.

-

Add a catalytic amount of iodine (e.g., 0.05 equivalents, 5 mol%).

-

Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion (typically after 4-6 hours), the dark color of iodine will fade. If not, quench the reaction by adding 10% aqueous sodium thiosulfate solution until the iodine color disappears.[7]

-

Transfer the mixture to a separatory funnel and wash with the sodium thiosulfate solution, followed by brine.

-

Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.[7]

-

Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purify the crude product by vacuum distillation (boiling point of this compound is ~175-176°C) or silica gel column chromatography if necessary.[8]

Caption: Experimental workflow for the oxidation of isopropyl thiol.

Potential Side Reactions and Byproduct Formation

While the oxidation of thiols to disulfides is generally a clean reaction, certain conditions can lead to the formation of byproducts. Understanding these pathways is crucial for optimizing the synthesis and purification processes.

-

Over-oxidation: Using overly harsh oxidizing agents or prolonged reaction times can lead to the formation of thiosulfinates, thiosulfonates, and ultimately sulfonic acids.[3]

-

Incomplete Reaction: Insufficient oxidant or short reaction times will result in unreacted isopropyl thiol remaining in the product mixture.[7]

-

Formation of Trisulfides: In methods that might involve elemental sulfur or polysulfides, the formation of diisopropyl trisulfide can be a significant side reaction.[6][7]

Caption: Potential side reactions in this compound synthesis.

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield | Incomplete oxidation. | Increase reaction time, add more oxidizing agent, or gently heat the reaction. Monitor conversion by GC or TLC.[6] |

| Over-oxidation to byproducts. | Use a milder oxidizing agent (e.g., I₂, air). Avoid strong oxidants like KMnO₄ or excess H₂O₂. Maintain a controlled temperature.[3] | |

| Product Contamination | Unreacted starting material. | Ensure the reaction goes to completion. Purify via vacuum distillation, as the boiling point of isopropyl thiol (~52.5°C) is much lower than the disulfide product (~175°C).[8][9] |

| Trisulfide or other byproducts. | Carefully control the stoichiometry of reagents. Purify the product using column chromatography or fractional distillation.[6] | |

| Reaction Stalls | Inactive catalyst or insufficient oxidant. | For aerobic oxidation, ensure good air exposure by stirring vigorously. If using a solid catalyst, ensure it is fresh. Add a fresh portion of the catalyst/oxidant. |

References

- 1. what disulfides would you obtain from oxidation of the following thiols? .. [askfilo.com]

- 2. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US3954800A - Oxidation of thiols to disulfides - Google Patents [patents.google.com]

- 4. US6051740A - Oxidation of mercaptans to disulfides - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Sciencemadness Discussion Board - Isopropyl Mercaptan Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. Isopropyl mercaptan - Wikipedia [en.wikipedia.org]

Diisopropyl Disulfide: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the chemical and physical properties of diisopropyl disulfide, detailed experimental protocols for its synthesis, and an exploration of its potential biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Core Chemical Information

This compound, a dialkyldisulfide, is an organic compound with the chemical formula C6H14S2. It is recognized by the CAS Number 4253-89-8 .[1] This compound is a colorless to pale yellow liquid characterized by a sulfurous, onion-like odor.[2]

Physical and Chemical Properties

A summary of the key physical and chemical constants for this compound is presented in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C6H14S2 | [1][2] |

| Molecular Weight | 150.31 g/mol | [1] |

| CAS Number | 4253-89-8 | [1][2][3] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 175.00 to 177.00 °C @ 760.00 mm Hg | [2] |

| Melting Point | -69 °C | [2] |

| Density | 0.843-0.847 g/cm³ @ 25 °C | [2] |

| Refractive Index | 1.441-1.451 @ 20.00 °C | [2] |

| Solubility | Very slightly soluble in water; soluble in alcohols and oils. | [1][2] |

| IUPAC Name | 2-(propan-2-yldisulfanyl)propane | [2] |

| Synonyms | Isopropyl disulfide, 2,5-Dimethyl-3,4-dithiahexane, Bis(1-methylethyl) disulfide | [2][3] |

Experimental Protocols: Synthesis of this compound

Several methods are available for the synthesis of dialkyl disulfides, which can be adapted for the preparation of this compound. Below are detailed protocols for two common synthetic routes.

Method 1: Oxidation of Isopropyl Mercaptan

This method involves the direct oxidation of isopropyl mercaptan to form this compound.

Materials:

-

Isopropyl mercaptan

-

Oxidizing agent (e.g., iodine, hydrogen peroxide, or air with a catalyst)

-

An appropriate solvent (e.g., ethanol, methanol, or dichloromethane)

Procedure:

-

Dissolve isopropyl mercaptan in the chosen solvent in a reaction flask equipped with a stirrer and a means to control the temperature.

-

Slowly add the oxidizing agent to the solution while stirring. The reaction is often exothermic, so cooling may be necessary to maintain the desired reaction temperature.

-

Monitor the reaction progress using a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Once the reaction is complete, the reaction mixture is worked up to isolate the this compound. This may involve washing with water to remove any water-soluble byproducts, drying the organic layer over an anhydrous salt (e.g., magnesium sulfate), and removing the solvent by distillation.

-

The crude product can be purified by fractional distillation under reduced pressure.

Method 2: Reaction of Isopropyl Halide with Sodium Disulfide

This approach involves the reaction of an isopropyl halide (e.g., 2-bromopropane or 2-chloropropane) with a solution of sodium disulfide.

Materials:

-

2-Bromopropane or 2-chloropropane

-

Sodium sulfide nonahydrate (Na2S·9H2O)

-

Elemental sulfur

-

A suitable solvent system (e.g., a biphasic system of water and an organic solvent like dichloromethane)

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB)

Procedure:

-

Preparation of Sodium Disulfide Solution: In a flask, dissolve sodium sulfide nonahydrate in water. To this solution, add one molar equivalent of elemental sulfur. Gently heat the mixture with stirring until the sulfur has completely dissolved, forming a reddish-brown solution of sodium disulfide (Na2S2).

-

Reaction Setup: In a separate reaction flask, dissolve the isopropyl halide and a catalytic amount of the phase-transfer catalyst in the organic solvent.

-

Reaction Execution: Vigorously stir the organic solution while slowly adding the aqueous sodium disulfide solution. The reaction is typically carried out at room temperature.

-

Work-up and Purification: After the reaction is complete, as monitored by GC or TLC, the organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate. The solvent is then removed by rotary evaporation. The resulting this compound can be purified by vacuum distillation.

Biological Activity and Signaling Pathways

While direct research on the biological activity of this compound is limited, studies on its close structural analog, dipropyl disulfide, provide valuable insights into its potential mechanisms of action. Organosulfur compounds from Allium species are known for their antioxidant and chemopreventive properties.

The primary mechanism for the antioxidant activity of these compounds is believed to be indirect, through the activation of the Keap1-Nrf2 signaling pathway.

Caption: Hypothesized activation of the Keap1-Nrf2 pathway by this compound.

Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome. Electrophilic compounds, such as organosulfur molecules, can modify cysteine residues on Keap1. This modification leads to a conformational change in Keap1, causing it to release Nrf2. The freed Nrf2 can then translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes. This binding initiates the transcription of a suite of antioxidant and phase II detoxification enzymes, such as Glutathione S-transferase (GST) and NAD(P)H:quinone oxidoreductase 1 (NQO1), which enhance cellular protection against oxidative stress.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Diisopropyl Disulfide: Molecular Properties and Experimental Protocols

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, along with detailed experimental protocols for its synthesis and analysis. The information is tailored for professionals in research, scientific, and drug development fields.

Core Molecular and Physical Data

This compound, an organic disulfide, is recognized by its characteristic sulfurous, onion-like odor.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and research applications.

| Property | Value |

| Molecular Formula | C₆H₁₄S₂ |

| Molecular Weight | 150.3 g/mol [2] |

| IUPAC Name | 2-(propan-2-yldisulfanyl)propane[1] |

| CAS Number | 4253-89-8[2] |

| Appearance | Colorless liquid with a sulfurous, oniony odor[1] |

| Density | 0.943 g/mL at 25 °C |

| Boiling Point | 175-177 °C at 760 mmHg[1] |

| Melting Point | -69 °C[1] |

| Flash Point | 18.3 °C (65 °F)[3] |

| Solubility | Very slightly soluble in water; soluble in alcohol and oils |

| Refractive Index | 1.441-1.451 at 20 °C |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development. The following sections provide established protocols.

A common and effective method for the laboratory-scale synthesis of this compound involves the reaction of an isopropyl halide (e.g., 2-bromopropane) with a disulfide source, such as sodium disulfide. The use of a phase-transfer catalyst can enhance the reaction rate and yield between the aqueous and organic phases.

Materials and Reagents:

-

2-bromopropane

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Elemental sulfur (S₈)

-

Dichloromethane (CH₂Cl₂)

-

Phase-transfer catalyst (e.g., didecyldimethylammonium bromide)

-

Water (deionized)

-

Magnesium sulfate (anhydrous)

-

Diethyl ether

Procedure:

-

Preparation of Sodium Disulfide Solution: In a round-bottom flask, dissolve sodium sulfide nonahydrate and elemental sulfur in water to prepare the aqueous sodium disulfide solution.

-

Organic Phase Preparation: In a separate flask, dissolve 2-bromopropane and the phase-transfer catalyst in dichloromethane.

-

Reaction: Vigorously stir the biphasic mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Extract the aqueous layer multiple times with diethyl ether.

-

Washing: Combine the organic extracts and wash them sequentially with deionized water and a saturated sodium chloride solution.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter to remove the drying agent and concentrate the solution using a rotary evaporator to remove the solvent.

-

Purification: The crude this compound can be further purified by vacuum distillation.

Synthesis and Purification Workflow

Caption: Workflow for the synthesis of this compound.

GC-MS is a highly effective technique for the separation, identification, and quantification of volatile compounds like this compound.[2]

Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

HS-SPME is a solvent-free extraction method suitable for volatile analytes.

-

Place the sample (liquid or homogenized solid) into a headspace vial. For solid samples, add deionized water.

-

Add sodium chloride (NaCl) to the vial to increase the ionic strength and promote the release of volatile compounds into the headspace.

-

Seal the vial and place it in a heating block to allow the analytes to equilibrate between the sample and the headspace.

-

Expose a SPME fiber to the headspace for a defined period to adsorb the analytes.

-

Retract the fiber and inject it into the GC inlet for thermal desorption and analysis.

GC-MS Instrumentation Parameters (Typical):

| Parameter | Setting |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 40 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| MS Transfer Line | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-300 |

Data Analysis:

-

Qualitative Analysis: Identification of this compound is achieved by comparing its mass spectrum and retention time with that of a known standard.

-

Quantitative Analysis: For quantification, a calibration curve is generated using standard solutions of this compound. Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity.

GC-MS Analysis Workflow

Caption: General workflow for GC-MS analysis.

References

diisopropyl disulfide reaction with reducing agents

An In-depth Technical Guide to the Reaction of Diisopropyl Disulfide with Reducing Agents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reduction of this compound, a common organosulfur compound. The cleavage of the disulfide bond to form isopropyl mercaptan is a fundamental transformation with applications in various fields, including organic synthesis and the study of redox processes. This document details the primary classes of reducing agents employed for this purpose, their reaction mechanisms, and representative experimental protocols.

Introduction to this compound Reduction

This compound [(CH₃)₂CHSSCH(CH₃)₂] is a symmetrical disulfide that can be reduced to two equivalents of isopropyl mercaptan (2-propanethiol). This reaction involves the cleavage of the sulfur-sulfur single bond. The general transformation is as follows:

(CH₃)₂CHSSCH(CH₃)₂ + 2[H] → 2 (CH₃)₂CHSH

A variety of reducing agents can effect this transformation, each with its own mechanism, advantages, and limitations. The choice of reducing agent often depends on factors such as the desired reaction conditions (e.g., pH, solvent), the presence of other functional groups, and the desired workup procedure. This guide focuses on four primary classes of reducing agents: thiol-based reagents, phosphine-based reagents, borohydrides, and electrochemical methods.

Thiol-Based Reducing Agents: Thiol-Disulfide Exchange

Thiol-based reducing agents, such as dithiothreitol (DTT), are commonly used for the reduction of disulfide bonds, particularly in biological systems.[1][2][3] The reaction proceeds via a thiol-disulfide exchange mechanism.

Mechanism of Action

The reduction of a disulfide bond by a dithiol like DTT involves two sequential thiol-disulfide exchange reactions.[1][2] The process is driven to completion by the formation of a stable six-membered ring containing an internal disulfide bond in the oxidized form of DTT.[1][2][3] The reducing power of DTT is most effective at pH values above 7, as the thiolate form is the reactive species.[2]

Quantitative Data

While specific data for this compound is limited in the literature, the following table provides representative conditions for the reduction of aliphatic disulfides with DTT.

| Disulfide Substrate | Reducing Agent | Concentration | pH | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| General Aliphatic | DTT | 1-10 mM | 7-8 | Room Temp. | Minutes to hours | Quantitative | [3][4] |

| Protein Disulfides | DTT | 50-100 mM | >7 | Denaturing conditions | Varies | High | [2] |

Experimental Protocol: General Procedure for DTT Reduction

-

Preparation: Prepare a stock solution of Dithiothreitol (DTT) (e.g., 1 M in a suitable buffer like Tris-HCl at pH 7.5).

-

Reaction Setup: Dissolve this compound in a buffered solution (pH 7.5-8.0).

-

Reduction: Add the DTT stock solution to the disulfide solution to a final DTT concentration of 10-50 mM.

-

Incubation: Incubate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as GC-MS or by using Ellman's reagent to quantify the resulting free thiols.[1]

-

Workup: The product, isopropyl mercaptan, can be isolated by extraction or distillation, depending on the scale and reaction medium. Note that isopropyl mercaptan is volatile and has a strong odor.[5]

Phosphine-Based Reducing Agents: SN2 Mechanism

Tertiary phosphines, such as triphenylphosphine (PPh₃) and tributylphosphine (PBu₃), are effective reagents for the reduction of disulfides.[6] The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[7][8]

Mechanism of Action

The reaction is initiated by the nucleophilic attack of the phosphorus atom on one of the sulfur atoms of the disulfide bond. This leads to the formation of a thiophosphonium intermediate and the release of a thiolate anion. In the presence of a proton source (like water), the intermediate is hydrolyzed to form a phosphine oxide and the second thiol molecule. This second step is generally irreversible.[6]

Quantitative Data

| Disulfide Substrate | Reducing Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Diaryl disulfides | Triphenylphosphine | Aqueous | Room Temp. | Rapid | Quantitative | [8] |

| General disulfides | Tributylphosphine | Not specified | Not specified | Not specified | High | [6] |

| Thiol/α,ω-dithiols | Triphenylphosphine | Not specified | Not specified | Not specified | High | [9] |

Experimental Protocol: General Procedure for Phosphine Reduction

-

Reaction Setup: Dissolve this compound in a suitable organic solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Add a solution of triphenylphosphine (typically 1.1-1.5 equivalents) in the same solvent to the disulfide solution.

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or GC-MS.

-

Workup: After the reaction is complete, the solvent can be removed under reduced pressure. The resulting mixture will contain isopropyl mercaptan and triphenylphosphine oxide. Purification can be achieved by chromatography or distillation. The removal of triphenylphosphine oxide can sometimes be challenging.[3]

Sodium Borohydride (NaBH₄) Reduction

Sodium borohydride is a versatile and cost-effective reducing agent capable of reducing disulfides to thiols.[1] It is a source of hydride ions (H⁻).

Mechanism of Action

The precise mechanism for disulfide reduction by NaBH₄ is not as well-defined in the provided literature as for thiols and phosphines, but it is understood to involve the transfer of a hydride ion to one of the sulfur atoms, leading to the cleavage of the S-S bond. A subsequent protonation step during workup yields the two thiol molecules.

Quantitative Data

Direct quantitative data for this compound reduction by NaBH₄ is scarce. The following provides general conditions.

| Disulfide Substrate | Solvent | Temperature (°C) | Workup | Notes | Reference |

| Aliphatic disulfide | THF | Room Temp. | Dilute HCl | Re-oxidation to disulfide can occur during workup. | |

| Diaryl disulfides | THF/Methanol | Not specified | Not specified | Chemoselective reduction. |

Experimental Protocol: General Procedure for NaBH₄ Reduction

-

Reaction Setup: Dissolve this compound in a suitable solvent such as THF or a mixture of THF and methanol.[10]

-

Reagent Addition: Add sodium borohydride (typically in excess, e.g., 2-4 equivalents) portion-wise to the solution at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction by TLC or GC-MS.

-

Workup: Cool the reaction mixture to 0 °C and carefully quench the excess NaBH₄ by the slow addition of dilute aqueous acid (e.g., 1 M HCl).

-

Extraction: Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude isopropyl mercaptan. Further purification can be done by distillation. Care must be taken to avoid re-oxidation of the thiol back to the disulfide, which can occur in the presence of air.

Electrochemical Reduction

Electrochemical methods offer a reagent-free and environmentally friendly alternative for the reduction of disulfide bonds.[11][12][13] This can be achieved either directly at an electrode surface or through a catalytic system.[12][14]

Mechanism of Action

In direct electrochemical reduction, the disulfide molecule accepts electrons at the cathode, leading to the cleavage of the S-S bond and formation of two thiolate anions. These are subsequently protonated by a proton source in the electrolyte to yield the thiols. Catalytic systems often employ a mediator, such as vitamin B12, which is electrochemically reduced and then chemically reduces the disulfide in the bulk solution.[12][14]

Quantitative Data

| Disulfide Substrate | Electrode Material | Catalyst | Electrolyte | Conversion (%) | Reference |

| Various small molecules | Zinc anode, Graphite cathode | Vitamin B12 | Potassium phosphate buffer | Good to excellent | [12] |

| Peptides/Proteins | Titanium-based | None (Direct) | Formic acid/Acetonitrile | 80 to ~100 | [11][13] |

Experimental Protocol: General Setup for Electrochemical Reduction

-

Cell Assembly: An undivided electrochemical cell is typically used, containing a working electrode (e.g., graphite or titanium), a counter electrode (e.g., platinum or graphite), and a reference electrode.[11][12]

-

Electrolyte Preparation: this compound is dissolved in a suitable electrolyte solution, which may consist of a buffer and a supporting electrolyte (e.g., potassium phosphate in water).[12]

-

Electrolysis: A constant potential or current is applied to the cell. The potential is chosen to be sufficient to reduce the disulfide bond without causing unwanted side reactions.

-

Monitoring: The reaction can be monitored by analyzing aliquots of the electrolyte over time using methods like HPLC or GC-MS.

-

Workup: Upon completion, the product can be isolated from the electrolyte solution by extraction.

Reaction with Grignard Reagents

The use of Grignard reagents for the reduction of disulfides is not a common or well-documented method. While Grignard reagents are potent nucleophiles and bases, their reaction with disulfides does not typically lead to the clean reduction to thiols. Instead, other reactions may occur. There is some mention of the synthesis of mercaptans from Grignard reagents and elemental sulfur, which is a different synthetic route.[5] In some cases of sterically hindered ketones, Grignard reagents can act as reducing agents, but this is not directly applicable to disulfide reduction.[15][16] Therefore, this class of reagents is generally not recommended for the reduction of this compound to isopropyl mercaptan.

Conclusion

The reduction of this compound to isopropyl mercaptan can be achieved through several effective methods. Thiol-based reagents like DTT are mild and efficient, particularly in aqueous media at neutral to basic pH. Phosphine-based reagents offer an irreversible reduction via an SN2 mechanism, which is often rapid and high-yielding, though the removal of the phosphine oxide byproduct can be a consideration. Sodium borohydride is an inexpensive and powerful reducing agent, but care must be taken during workup to prevent re-oxidation. Finally, electrochemical reduction presents a modern, reagent-free, and environmentally friendly approach that allows for precise control over the reduction process. The choice of method will depend on the specific requirements of the experimental setup, including scale, desired purity, and compatibility with other functional groups.

References

- 1. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dithiothreitol - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. interchim.fr [interchim.fr]

- 5. Sciencemadness Discussion Board - Isopropyl Mercaptan Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. digital.csic.es [digital.csic.es]

- 7. researchgate.net [researchgate.net]

- 8. The Mechanism of SN2 Disulfide Bond Cleavage by Phosphorous Nucleophiles. Implications for Biochemical Disulfide Reducing Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. A novel electrochemical method for efficient reduction of disulfide bonds in peptides and proteins prior to MS detection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Electrochemical Reduction of Disulfides - ChemistryViews [chemistryviews.org]

- 13. antecscientific.com [antecscientific.com]

- 14. chemrxiv.org [chemrxiv.org]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. sarthaks.com [sarthaks.com]

In-Depth Technical Guide to the Biosynthesis of Diisopropyl Disulfide in Allium Species

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diisopropyl disulfide is a significant organosulfur compound contributing to the distinct aroma and potential bioactivity of several Allium species, including onions (Allium cepa) and leeks (Allium porrum).[1][2] Its formation is not constitutive but is instead a rapid enzymatic and chemical process initiated by tissue damage. This technical guide provides a detailed exploration of the this compound biosynthesis pathway, from its molecular precursors to the final volatile compound. It includes a compilation of quantitative data, comprehensive experimental protocols for analysis, and visual representations of the biochemical pathways and analytical workflows to support advanced research and development.

The Biosynthesis Pathway of this compound

The biosynthesis of this compound is a two-phase process. The initial phase occurs within the intact plant cells and involves the synthesis of a stable, non-volatile precursor, S-propyl-L-cysteine sulfoxide, commonly known as propiin or isoalliin.[2] The second phase is triggered by mechanical damage to the plant tissue, leading to the rapid enzymatic conversion of this precursor into this compound and other volatile sulfur compounds.[1][2] This pathway is analogous to the well-documented biosynthesis of alliin in garlic.[2][3]

Phase 1: Intracellular Biosynthesis of S-propyl-L-cysteine Sulfoxide (Propiin)

The synthesis of the stable precursor molecule begins with the ubiquitous tripeptide, glutathione.

-

S-Propylation of Glutathione: The pathway is initiated with the S-propylation of glutathione. This step is believed to be catalyzed by a glutathione S-transferase (GST) , although the specific enzymatic mechanism and the origin of the propyl group are still under investigation.[2][4]

-

Formation of γ-Glutamyl-S-propyl-L-cysteine: The resulting S-propyl-glutathione is then processed by a γ-glutamyl transpeptidase (GGT) , which selectively removes the glycyl residue to form γ-glutamyl-S-propyl-L-cysteine.[2][5]

-

Formation of S-Propyl-L-cysteine (SPC): Subsequently, the γ-glutamyl moiety is cleaved from γ-glutamyl-S-propyl-L-cysteine, a reaction also catalyzed by γ-glutamyl transpeptidases , yielding S-propyl-L-cysteine.[2][3]

-

S-Oxygenation to Propiin: In the final step of precursor synthesis, the sulfur atom of S-propyl-L-cysteine is stereospecifically oxidized to form S-propyl-L-cysteine sulfoxide (propiin). This reaction is catalyzed by a flavin-containing monooxygenase (FMO) .[6]

Phase 2: Post-Damage Enzymatic and Chemical Conversion

-

Enzymatic Cleavage of Propiin: Upon tissue disruption, the vacuolar enzyme alliinase (EC 4.4.1.4) is released and comes into contact with the cytosolic propiin.[1][7] Alliinase rapidly catalyzes the cleavage of the carbon-sulfur bond in propiin, generating the highly reactive intermediate, propanesulfenic acid, along with pyruvate and ammonia.[1][7]

-

Condensation to Dipropyl Thiosulfinate: Two molecules of the unstable propanesulfenic acid spontaneously condense to form dipropyl thiosulfinate.[1]

-

Formation of this compound: Dipropyl thiosulfinate is a transient intermediate that undergoes non-enzymatic decomposition to yield the more stable this compound, among other sulfur-containing compounds.[2]

Quantitative Data on this compound in Allium Species

The concentration of this compound can vary considerably based on the Allium species, cultivar, environmental conditions, and the analytical techniques employed for its quantification.[1] The following table presents a summary of reported quantitative data.

| Allium Species | Common Name | Plant Part | Concentration of this compound | Extraction Method | Analytical Method | Reference |

| Allium cepa | Onion | Bulb (diced) | 1175.88 µg/g fresh weight | Not specified | Not specified | [1] |

| Allium cepa ('Sunspice') | Onion | Bulb | Principal disulfide | Steam Distillation | Gas Chromatography | [1] |

| Allium porrum | Leek | Headspace | >67% relative abundance | Headspace | Not specified | [1] |

| Allium fistulosum | Welsh Onion | Essential Oil | 15.38% of total oil | Steam Distillation | GC-MS | [1] |

| Allium fistulosum | Welsh Onion | Leaves | 67% of volatiles | HS-SPME | GC-MS | [1] |

| Allium hirtifolium | Mooseer | Not specified | Abundant | Not specified | Not specified | [8] |

Detailed Experimental Protocols

Extraction and Quantification of this compound

Objective: To extract, identify, and quantify this compound from Allium plant material.

Materials:

-

Fresh Allium tissue (e.g., onion bulbs, leek leaves)

-

Dichloromethane (HPLC grade)

-

Anhydrous sodium sulfate

-

Internal standard (e.g., undecane)

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Analytical balance, homogenizer, centrifuge, rotary evaporator

Methodology:

-

Sample Preparation: Weigh a precise amount of fresh Allium tissue and homogenize it in a measured volume of dichloromethane.

-

Extraction: Allow the mixture to stand at room temperature for a defined period (e.g., 2 hours) to permit the enzymatic reactions to proceed to completion.

-

Drying and Filtration: Filter the homogenate to remove solid debris and dry the resulting organic extract by passing it through a column of anhydrous sodium sulfate.

-

Concentration: Reduce the volume of the extract under a gentle stream of nitrogen or using a rotary evaporator at a low temperature (≤ 30°C) to minimize the loss of volatile compounds.

-

GC-MS Analysis:

-

Inject an aliquot of the concentrated extract into the GC-MS system.

-

GC Conditions: Use a non-polar capillary column (e.g., DB-5ms). A typical temperature program would be: start at 40°C for 2 minutes, ramp at 5°C/minute to 150°C, then ramp at 20°C/minute to 250°C and hold for 5 minutes.

-

MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode with a scan range of m/z 40-300.

-

Identification: Confirm the identity of this compound by comparing its retention time and mass spectrum with those of an authentic standard and by matching against a spectral library (e.g., NIST).

-

Quantification: Calculate the concentration of this compound based on a calibration curve constructed using an internal or external standard.

-

Alliinase Activity Assay (Pyruvate Measurement)

Objective: To determine the specific activity of alliinase in an Allium extract.

Materials:

-

Crude protein extract from Allium tissue

-

S-allyl-L-cysteine sulfoxide (alliin) as a substrate

-

Pyridoxal-5'-phosphate (PLP)

-

50 mM Sodium phosphate buffer, pH 6.5

-

2,4-dinitrophenylhydrazine (DNPH) solution

-

0.4 M Sodium hydroxide (NaOH)

-

Pyruvate standard solutions

-

UV-Vis Spectrophotometer

Methodology:

-

Enzyme Extraction: Homogenize fresh Allium tissue in cold extraction buffer and clarify the extract by centrifugation.

-

Reaction Mixture: In a microcentrifuge tube, combine the sodium phosphate buffer, PLP, and alliin solution.

-

Enzymatic Reaction: Equilibrate the reaction mixture to the desired temperature (e.g., 25°C). Initiate the reaction by adding a small volume of the enzyme extract.

-

Reaction Termination: After a precise incubation time (e.g., 10 minutes), terminate the reaction by adding trichloroacetic acid to denature the enzyme.

-

Pyruvate Derivatization and Quantification:

-

Add the DNPH solution to the terminated reaction mixture to form a colored phenylhydrazone derivative with the pyruvate produced.

-

Add NaOH to intensify the color.

-

Measure the absorbance at 420 nm.

-

Determine the concentration of pyruvate from a standard curve prepared using known concentrations of pyruvate.

-

-

Activity Calculation: Express the alliinase activity in Units (U), where one unit is defined as the amount of enzyme that produces 1 µmol of pyruvate per minute under the specified assay conditions.[7]

Mandatory Visualizations

Caption: The biosynthetic pathway of this compound.

Caption: A typical experimental workflow for analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Frontiers | Garlic γ-glutamyl transpeptidases that catalyze deglutamylation of biosynthetic intermediate of alliin [frontiersin.org]

- 4. Synthesis Mechanism and Therapeutic Effects of Thiosulfinates and Polysulfides of Different Species of Garlic from the Allium Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Garlic γ-glutamyl transpeptidases that catalyze deglutamylation of biosynthetic intermediate of alliin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Transcriptome and phytochemical analyses provide insights into the organic sulfur pathway in Allium hirtifolium - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cleavage of the Diisopropyl Disulfide S-S Bond

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methods for cleaving the sulfur-sulfur (S-S) bond in diisopropyl disulfide. This compound serves as a model compound for understanding the stability and reactivity of sterically hindered disulfide bonds, which are relevant in various fields, including organic synthesis, materials science, and the study of biological systems. This document details the primary mechanisms of S-S bond scission—thermal, photochemical, chemical, and electrochemical—supported by available quantitative data, detailed experimental protocols, and visual diagrams to elucidate the core concepts.

Introduction to the this compound S-S Bond

This compound ((CH₃)₂CH-S-S-CH(CH₃)₂) is an organosulfur compound characterized by a disulfide bond flanked by two bulky isopropyl groups. This steric hindrance influences the bond's reactivity and physical properties. The S-S bond is a covalent linkage with a dissociation energy that allows for its selective cleavage under specific conditions, leading to the formation of highly reactive isopropylthiyl radicals ((CH₃)₂CH-S•) or isopropylthiolate anions ((CH₃)₂CH-S⁻). Understanding the cleavage of this bond is crucial for applications ranging from controlled radical polymerization to the development of redox-responsive materials and prodrugs.

Mechanisms of S-S Bond Cleavage

The scission of the S-S bond in this compound can be induced through several distinct mechanisms, which are broadly categorized as homolytic and heterolytic cleavage.

Thermal Cleavage (Homolytic)

Thermal decomposition of this compound results in the homolytic cleavage of the S-S bond, yielding two isopropylthiyl radicals. This process is typically initiated at elevated temperatures and is a key step in many radical-mediated reactions. The thermal decomposition of this compound has been observed to occur readily in the temperature range of 274–304°C[1]. The bond dissociation energy for a generic alkyl disulfide (RS-SR) is approximately 301 ± 8 kJ/mol[1].

Reaction: (CH₃)₂CH-S-S-CH(CH₃)₂ (g) → 2 (CH₃)₂CH-S• (g)

Photochemical Cleavage (Homolytic)

Reaction: (CH₃)₂CH-S-S-CH(CH₃)₂ + hν → 2 (CH₃)₂CH-S•

Chemical Cleavage (Heterolytic)

Chemical reduction of the disulfide bond is a common and versatile method for its cleavage. This typically involves nucleophilic attack on one of the sulfur atoms, leading to a heterolytic scission of the S-S bond.

Reagents such as dithiothreitol (DTT) are widely used for disulfide bond reduction. The reaction proceeds via a thiol-disulfide exchange mechanism. DTT is particularly effective as it is a dithiol and forms a stable six-membered ring after reducing the disulfide, which drives the reaction to completion[4][5]. The reducing power of DTT is pH-dependent, with optimal activity at a pH above 7[5].

Reaction with DTT: (CH₃)₂CH-S-S-CH(CH₃)₂ + DTT_reduced → 2 (CH₃)₂CH-SH + DTT_oxidized

Tertiary phosphines, such as tris(2-carboxyethyl)phosphine (TCEP), are potent and selective reducing agents for disulfide bonds. The reaction proceeds via a bimolecular nucleophilic substitution (Sɴ2) mechanism, where the phosphorus atom attacks one of the sulfur atoms[6]. This reaction is generally irreversible due to the formation of a stable phosphine oxide[6]. TCEP is effective over a broad pH range and is more resistant to air oxidation than thiol-based reducing agents[7][8].

Reaction with TCEP: (CH₃)₂CH-S-S-CH(CH₃)₂ + TCEP + H₂O → 2 (CH₃)₂CH-SH + TCEP=O

Electrochemical Cleavage

Reaction: (CH₃)₂CH-S-S-CH(CH₃)₂ + 2e⁻ → 2 (CH₃)₂CH-S⁻

Quantitative Data

The following tables summarize the available quantitative data related to the cleavage of the this compound S-S bond. It is important to note that specific experimental values for this compound are limited in the literature; therefore, some data are for analogous alkyl disulfides.

Table 1: Thermochemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₄S₂ | [12][13] |

| Molecular Weight | 150.31 g/mol | [12][13] |

| Boiling Point | 175-177 °C | [12][14] |

| Density | 0.923 g/mL at 25 °C | [15] |

| Thermal Decomposition Range | 274–304 °C | [1] |

| S-S Bond Dissociation Energy (for general RS-SR) | 301 ± 8 kJ/mol | [1] |

| S-S Bond Dissociation Energy (for butyl-S-S-butyl) | ~68 kcal/mol (~285 kJ/mol) | [16] |

Table 2: Parameters for Chemical and Electrochemical Cleavage

| Cleavage Method | Reagent/Condition | Key Parameter | Value | Reference(s) |

| Chemical Reduction | Dithiothreitol (DTT) | Optimal pH | > 7 | [5] |

| Redox Potential | -0.33 V (at pH 7) | [4] | ||

| Chemical Reduction | Tris(2-carboxyethyl)phosphine (TCEP) | Effective pH Range | Broad | [7][8] |

| Electrochemical Reduction | DNA-mediated on graphite | Reduction Potential | -160 mV and -290 mV vs NHE | [17] |

Experimental Protocols

The following sections provide detailed methodologies for the key experimental approaches to cleaving the this compound S-S bond.

Thermal Cleavage Protocol (Gas Phase Pyrolysis)

This protocol describes a general procedure for the gas-phase pyrolysis of a dialkyl disulfide in a flow reactor.

Materials and Equipment:

-

This compound

-

High-purity inert gas (e.g., Nitrogen or Argon)

-

Quartz tube flow reactor

-

Tube furnace with temperature controller

-

Syringe pump

-

Gas-tight syringes

-

Cold trap (e.g., liquid nitrogen)

-

Gas chromatography-mass spectrometry (GC-MS) system for product analysis

Procedure:

-

Set up the flow reactor system with the quartz tube positioned inside the tube furnace.

-

Purge the system with the inert gas at a controlled flow rate.

-

Heat the furnace to the desired pyrolysis temperature (e.g., within the 274–304°C range for this compound).

-

Load a gas-tight syringe with this compound and place it in the syringe pump.

-

Inject the this compound into the heated reactor at a constant, slow rate to ensure complete vaporization and sufficient residence time.

-

The effluent gas from the reactor is passed through a cold trap to condense the products.

-

After the experiment, the contents of the cold trap are collected and analyzed by GC-MS to identify and quantify the cleavage products, primarily isopropyl mercaptan.

Chemical Cleavage Protocol (Reduction with DTT)

This protocol outlines the reduction of this compound using DTT in a buffered solution.

Materials and Equipment:

-

This compound

-

Dithiothreitol (DTT)

-

Buffer solution (e.g., 100 mM Tris-HCl, pH 8.0)

-

Reaction vessel (e.g., glass vial with a magnetic stirrer)

-

Nitrogen or Argon source for inert atmosphere

-

Analytical balance

-

HPLC or GC-MS for monitoring the reaction

Procedure:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol or acetonitrile) if it is not readily soluble in the aqueous buffer.

-

In the reaction vessel, prepare a solution of DTT in the buffer. A molar excess of DTT (e.g., 10-fold) is typically used.

-

Deoxygenate the DTT solution by bubbling with nitrogen or argon for 15-20 minutes to prevent re-oxidation of the resulting thiols.

-

Add the this compound solution to the DTT solution with stirring under an inert atmosphere.

-

Allow the reaction to proceed at room temperature. The reaction progress can be monitored by taking aliquots at different time points and analyzing them by HPLC or GC-MS for the disappearance of the disulfide and the appearance of the thiol.

-

Incubation times can range from 10 to 30 minutes, and the reaction may be gently heated (e.g., to 37°C) to increase the rate[4].

Photochemical Cleavage Protocol

This protocol describes a general method for the photochemical cleavage of this compound using a UV light source.

Materials and Equipment:

-

This compound

-

Spectroscopic grade solvent (e.g., hexane or acetonitrile)

-

Quartz reaction vessel or cuvette

-

UV light source with a specific wavelength output (ideally matching the λmax of this compound)

-

Magnetic stirrer

-

UV-Vis spectrophotometer

-

GC-MS for product analysis

Procedure:

-

Prepare a dilute solution of this compound in the chosen solvent in the quartz reaction vessel.

-

Record the UV-Vis absorption spectrum of the solution to determine the λmax.

-

Place the reaction vessel in a suitable setup for irradiation, ensuring efficient and uniform exposure to the UV light.

-

Irradiate the solution with the UV light source at the determined λmax while stirring.

-

Monitor the progress of the reaction by periodically taking aliquots and recording their UV-Vis spectra to observe the decrease in the disulfide absorption peak.

-

The reaction can also be monitored by GC-MS to follow the formation of the isopropyl mercaptan product.

-

The quantum yield can be determined by measuring the number of photons absorbed by the sample (actinometry) and the number of moles of disulfide cleaved.

Visualization of Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate the key cleavage mechanisms and a general experimental workflow.

Signaling Pathways and Reaction Mechanisms

Caption: Homolytic thermal cleavage of this compound.

Caption: Photochemical cleavage via an excited state.

Caption: Thiol-disulfide exchange with DTT.

References

- 1. researchgate.net [researchgate.net]

- 2. osti.gov [osti.gov]

- 3. Disulfide, bis(1-methylethyl) [webbook.nist.gov]

- 4. broadpharm.com [broadpharm.com]

- 5. agscientific.com [agscientific.com]

- 6. goldbio.com [goldbio.com]

- 7. broadpharm.com [broadpharm.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Electrochemical Reduction of Disulfides - ChemistryViews [chemistryviews.org]

- 10. Electrocatalytic Reduction of Disulfide Bonds across Chemical Modalities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound | C6H14S2 | CID 77932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Showing Compound this compound (FDB000734) - FooDB [foodb.ca]

- 14. isopropyl disulfide, 4253-89-8 [thegoodscentscompany.com]

- 15. 二叔丁基二硫 97% | Sigma-Aldrich [sigmaaldrich.com]

- 16. researchgate.net [researchgate.net]

- 17. its.caltech.edu [its.caltech.edu]

Diisopropyl Disulfide: An In-Depth Technical Guide to its Application as a Sulfur Source in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl disulfide (DIPDS) is an organosulfur compound with the chemical formula (CH₃)₂CHSSCH(CH₃)₂. While recognized for its characteristic odor, DIPDS and other dialkyl disulfides are gaining prominence in organic synthesis as versatile and manageable sulfur sources. Their relative stability compared to thiols, coupled with their ability to undergo S-S bond cleavage under various conditions, makes them valuable reagents for the construction of carbon-sulfur bonds, a critical linkage in numerous pharmaceuticals and functional materials. This technical guide provides a comprehensive overview of the synthetic utility of this compound, detailing key reactions, experimental protocols, and mechanistic insights.

Core Applications of this compound in Synthesis

This compound serves as an effective sulfur transfer agent in a range of organic transformations, enabling the formation of thioethers, sulfur-containing heterocycles, and other valuable organosulfur compounds. The primary modes of its application can be categorized as follows:

-

Transition Metal-Catalyzed Thiolations: this compound can be activated by various transition metal catalysts to facilitate the formation of C-S bonds.

-

Reactions with Nucleophiles: The electrophilic nature of the sulfur atoms in this compound allows for reactions with a variety of nucleophiles, including organometallic reagents and enolates.

-

Synthesis of Sulfur-Containing Heterocycles: this compound can be employed as a sulfur source in the construction of diverse heterocyclic ring systems.

-

Photochemical Activation: The S-S bond of this compound can be cleaved under photochemical conditions to generate reactive thiyl radicals for subsequent reactions.

Data Presentation: Quantitative Overview of Reactions

The following tables summarize quantitative data for key synthetic methods utilizing dialkyl disulfides, with specific examples for this compound where available.

| Reaction Type | Catalyst/Reagent | Substrate | Product | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Synthesis of Symmetrical Disulfides | ||||||||

| Oxidation of Thiol | I₂, O₂ (aerobic) | 1-Propanethiol | Dipropyl disulfide | Ethyl Acetate | 70 | 4 | >95 | [1] |

| From Alkyl Halide and Sodium Disulfide | Na₂S·9H₂O, S₈, Didecyldimethylammonium bromide | n-Propyl bromide | Dipropyl disulfide | Water/DCM | RT | 0.5-1 | 92 | [1] |

| Synthesis of Thioethers | ||||||||

| Nickel-Catalyzed Thiolation of Aryl C-H | Nickel Catalyst | Unactivated Arene | Aryl Sulfide | - | - | - | - | [2] |

| Nickel-Catalyzed Thiolation of Alkyl C-H | (dppp)NiCl₂ / BINOL | Aliphatic Carboxamide | β-Thio-carboxamide | - | - | - | - | [3][4] |

| Synthesis of Unsymmetrical Disulfides | ||||||||

| Reaction of Thiol with N-(Alkylthio)phthalimide | - | Thiol | Unsymmetrical Disulfide | - | - | - | Good | [5] |

| Synthesis of Sulfur Heterocycles | ||||||||

| From Diisopropyl Sulfide and S₂Cl₂ | DABCO | Diisopropyl sulfide | 4-isopropylthio-5-isopropyldithio-1,2-dithiole-3-thione | Chlorobenzene | RT then reflux | 72 then 1.5 | 48 | [6] |

| Photochemical Hydrothiolation | ||||||||

| Disulfide-ene Reaction | [Ir-F] photocatalyst | Alkene | Thioether | DCE | RT | 16 | - | [7] |

Experimental Protocols & Methodologies

This section provides detailed experimental procedures for key reactions where this compound or analogous dialkyl disulfides act as a sulfur source.

Protocol 1: Synthesis of Unsymmetrical Thioethers via Reaction with Organometallic Reagents (General Procedure)

This protocol describes a general method for the synthesis of unsymmetrical thioethers by reacting this compound with a Grignard or organolithium reagent.

Materials:

-

This compound

-

Organometallic reagent (e.g., Phenylmagnesium bromide or n-Butyllithium)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for air-sensitive reactions

Procedure:

-

To a solution of the organometallic reagent (1.0 eq) in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere, add a solution of this compound (1.1 eq) in the same solvent dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether (3 x 20 mL).